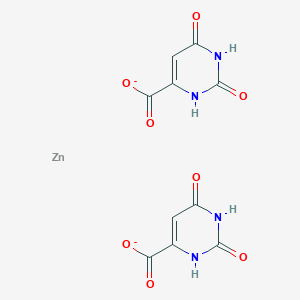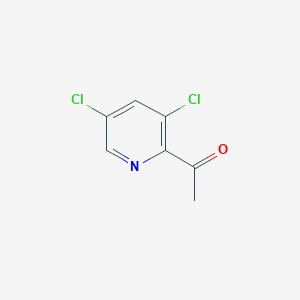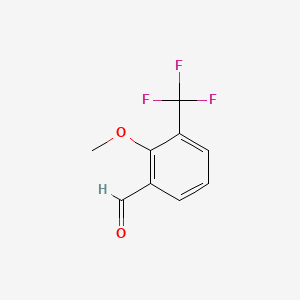
Zinc orotate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability, making it an effective supplement for zinc deficiency. Zinc is an essential mineral involved in numerous biological processes, including enzyme function, protein synthesis, and immune system support.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate dihydrate, with orotic acid potassium salt in an aqueous solution at room temperature. The reaction results in the formation of this compound coordination polymers, which are then filtered and dried .
Industrial Production Methods: In industrial settings, this compound is produced by mixing zinc salts with orotic acid under controlled conditions. The mixture is then subjected to filtration, washing, and drying processes to obtain pure this compound. The production process ensures that the compound maintains its high bioavailability and effectiveness as a supplement .
Chemical Reactions Analysis
Types of Reactions: Zinc orotate undergoes various chemical reactions, including coordination, substitution, and thermal decomposition. The compound forms coordination polymers through interactions between zinc ions and the nitrogen and oxygen atoms of orotic acid .
Common Reagents and Conditions:
Coordination Reactions: this compound forms coordination polymers with metal ions under mild conditions.
Substitution Reactions: The orotate anion can substitute unstable chlorine atoms in polyvinyl chloride, enhancing its thermal stability.
Thermal Decomposition: this compound decomposes at elevated temperatures, releasing water molecules and breaking down into simpler compounds.
Major Products Formed:
Coordination Polymers: Formed through coordination reactions with metal ions.
Thermal Decomposition Products: Include water and other simpler compounds resulting from the breakdown of this compound.
Scientific Research Applications
Zinc orotate has a wide range of applications in scientific research, including:
Mechanism of Action
Zinc orotate exerts its effects through several mechanisms:
Zinc Absorption: The high bioavailability of this compound ensures efficient absorption of zinc in the body, which is then utilized in various biological processes.
Enzyme Activation: Zinc acts as a cofactor for numerous enzymes, facilitating their catalytic activity and supporting metabolic functions.
DNA and RNA Synthesis: Orotic acid, a component of this compound, is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production.
Comparison with Similar Compounds
Zinc Gluconate: Another zinc supplement with good bioavailability but generally less effective than zinc orotate.
Zinc Citrate: Known for its high absorption rate, similar to this compound, but often more expensive.
Zinc Acetate: Commonly used in lozenges for cold relief, with moderate bioavailability.
Uniqueness of this compound: this compound stands out due to its superior bioavailability and the additional benefits provided by orotic acid. This makes it a preferred choice for addressing zinc deficiency and supporting various biological functions .
Properties
CAS No. |
68399-76-8 |
|---|---|
Molecular Formula |
C10H8N4O8Zn |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc |
InChI |
InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |
InChI Key |
LUALAXHLCYKCNS-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2] |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |
| 68399-76-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride](/img/structure/B1592302.png)










![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)
